Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a phenoxy group, making it of interest in various chemical and pharmaceutical applications. The compound is known for its potential biological activities, which are currently under investigation.
Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride is classified as an acyl compound and more specifically as a pyrrolidine derivative. Its systematic name reflects its complex structure, which includes both aromatic and aliphatic components.
The synthesis of methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride can be approached through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. For example, reactions may be conducted under inert atmospheres or using catalysts to facilitate the formation of the desired products .
The molecular formula for methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride is , with a molecular weight of approximately 371.83 g/mol. The structure includes:
The compound's structural data can be represented using various chemical drawing software, which illustrates the spatial arrangement of atoms and functional groups within the molecule.
Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride can participate in several chemical reactions:
These reactions often require specific reagents and conditions to ensure selectivity and minimize side reactions. For instance, reductions might employ sodium borohydride or lithium aluminum hydride under controlled environments .
The mechanism of action for methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors in cellular pathways.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes involved in metabolic pathways .
Relevant analyses such as spectral data (NMR, IR) confirm the identity and purity of the compound .
Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride has potential applications in:
The stereoselective construction of the (2S,4S)-pyrrolidine scaffold relies heavily on cycloaddition reactions that simultaneously establish stereocenters and ring conformation. 1,3-Dipolar cycloadditions between azomethine ylides and electron-deficient alkenes constitute the most extensively validated approach for generating the pyrrolidine core with precise stereocontrol [3]. Chiral auxiliaries or metal-based asymmetric catalysts are employed to enforce the desired trans stereochemistry at C2 and C4. For instance, Oppolzer’s camphorsultam-directed [3+2] cycloadditions reliably yield trans-disubstituted pyrrolidines with >20:1 diastereoselectivity, albeit requiring stoichiometric chiral induction [3]. Catalytic alternatives utilize AgOAc/(R)-BINAP complexes to achieve enantioselectivities exceeding 90% ee in the synthesis of 4-aryloxyproline precursors. The stereochemical outcome is governed by the chiral ligand’s influence on the endo/exo transition state geometry and facial selectivity [3].
Michael-initiated ring closure (MIRC) strategies provide complementary routes, particularly for installing C4 phenoxy substituents. Acrylates bearing ortho-substituted aryloxy groups undergo conjugate addition with glycine-derived nickel complexes, followed by intramolecular alkylation to afford (2S,4S)-configured pyrrolidines with diastereomeric ratios >95:5 [6]. Substituents ortho to the phenoxy oxygen enhance stereocontrol by restricting rotational freedom in the transition state.
Table 1: Stereoselective Pyrrolidine Ring Formation via Cycloadditions
Method | Chiral Inducer | Key Stereocontrol Feature | dr/ee | Yield (%) |
---|---|---|---|---|
1,3-Dipolar Cycloaddition | (S)-Camphorsultam | Chelation-controlled endo transition state | >20:1 dr | 78-85 |
Ag-Catalyzed [3+2] | (R)-BINAP | Exo-selective dipolarophile approach | 92% ee | 81 |
Michael-Ring Closure | (S)-Proline-derived Ni complex | Conformationally locked enolate geometry | >95:5 dr | 70 |
Asymmetric hydrogenation of dehydroproline derivatives offers a scalable route to (2S,4S)-configured pyrrolidinecarboxylates. Ru-(S)-BINAP complexes catalyze the enantioselective reduction of 4-oxo-proline esters, achieving >98% ee for the C4 stereocenter [3]. Subsequent Mitsunobu etherification with phenols introduces the 4-phenoxy substituent while inverting C4 configuration from (R) to (S) with complete stereospecificity. Key to this strategy is the orthogonal protection of the carboxylic acid as a methyl ester and the use of di-tert-butylazodicarboxylate (DTBAD)/triphenylphosphine to minimize side reactions [6].
Organocatalytic approaches leverage L-proline-derived catalysts for asymmetric Mannich reactions. N-Boc-imines derived from 4-hydroxybenzaldehyde react with acetone under (S)-proline catalysis (30 mol%) to afford syn-β-amino ketones with 97:3 diastereoselectivity and >99% ee. Chemoselective reduction of the ketone, followed by ring closure and esterification, yields the target pyrrolidine with retention of stereochemistry [6]. This method circumvents transition metals but requires multi-step elaboration.
Table 2: Catalytic Asymmetric Approaches to (2S,4S)-4-Phenoxypyrrolidines
Catalytic System | Key Intermediate | Stereoselectivity | Overall Yield |
---|---|---|---|
Ru-(S)-BINAP Hydrogenation | 3,4-Dehydroproline methyl ester | >98% ee (C4), then inversion to (2S,4S) | 65% (3 steps) |
L-Proline-Catalyzed Mannich | N-Boc-4-hydroxybenzaldimine | 97:3 dr, >99% ee (syn) | 42% (5 steps) |
Ir-(S,S)-f-Binaphane | Enamide (Z)-isomer | 95% ee (C2), diastereoselective reduction | 78% (2 steps) |
Installing the 4-[(benzyloxy)carbonyl]phenoxy moiety necessitates selective esterification without compromising acid-labile functional groups or stereochemical integrity. Phase-transfer catalysis (PTC) enables efficient O-benzyloxycarbonylation under mild conditions. Treatment of methyl (2S,4S)-4-(4-hydroxyphenoxy)pyrrolidine-2-carboxylate with benzyl chloroformate (Cbz-Cl) in a biphasic system (toluene/10% NaOH) catalyzed by Aliquat 336 affords the protected derivative in 92% yield with <1% N-carbamate formation [5]. The hydrophobic catalyst shuttles the phenoxide anion into the organic phase, promoting rapid O-acylation while minimizing hydrolysis [8].
Solid-liquid phase-transfer conditions using K₂CO₃ and 18-crown-6 in acetonitrile provide an alternative for acid-sensitive substrates. Microwave irradiation (80°C, 15 min) enhances reaction efficiency, achieving quantitative conversion while preserving stereochemical purity [5]. Critical to success is the prior protection of the pyrrolidine nitrogen as a Boc-carbamate, as unprotected secondary amines undergo competitive N-functionalization.
Table 3: Regioselective Benzyloxycarbonylation Conditions
Conditions | Catalyst | Temperature | Time (h) | Regioselectivity (O:N) | Yield (%) |
---|---|---|---|---|---|
Toluene/10% aq. NaOH (1:1) | Aliquat 336 (5 mol%) | 25°C | 2 | >99:1 | 92 |
CH₃CN, K₂CO₃, MW | 18-Crown-6 (10 mol%) | 80°C | 0.25 | >99:1 | 98 |
DCM, pyridine (scavenger) | DMAP (10 mol%) | 0°C → 25°C | 4 | 95:5 | 87 |
Conversion of the free base to the hydrochloride salt enhances crystallinity, stability, and aqueous solubility. Salt formation is optimally performed by treating an ethereal solution of the free base with anhydrous HCl gas (0.9–1.1 equivalents) at −15°C to prevent localized protonation and amorphous solid formation [6]. Solvent selection critically impacts crystal habit and stoichiometry. Binary mixtures of ethanol/ethyl acetate (3:1 v/v) yield plate-like crystals with superior flow properties, while isopropanol affords needles prone to electrostatic charging [8].
Crystallization kinetics require precise control: Rapid HCl addition induces supersaturation, triggering nucleation, followed by controlled cooling (−15°C → 4°C over 4 h) to grow crystals >50 µm. Seeding with pre-formed hydrochloride crystals (0.1 wt%) at 50% of saturation minimizes agglomeration . Post-crystallization, polymorph stability is assessed via variable-temperature XRPD. Form I (monoclinic P2₁) converts to Form II (orthorhombic P2₁2₁2) above 110°C, necessitating storage below 40°C to maintain crystallinity [5]. Anti-solvent strategies using MTBE ensure complete salt precipitation, with residual solvent <500 ppm (ICH limits) after vacuum drying [7].
Table 4: Hydrochloride Salt Crystallization Parameters
Parameter | Optimal Condition | Impact on Salt Quality |
---|---|---|
Solvent System | EtOH/EtOAc (3:1 v/v) | Plate morphology, bulk density >0.4 g/cm³ |
HCl Equivalents | 1.05 eq (gas) | Stoichiometric hydrate (HCl·H₂O) formation |
Crystallization Temp | −15°C nucleation, 4°C growth | Suppresses disproportionation, >99% chiral purity |
Cooling Rate | 2.5°C/h | Uniform crystals (D90 < 200 µm) |
Seeding | 0.1 wt% at 50% saturation | Prevents oiling out, reduces agglomeration |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1